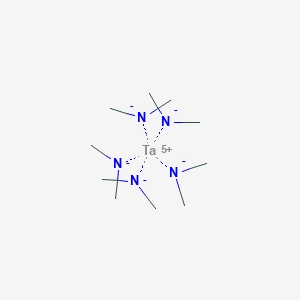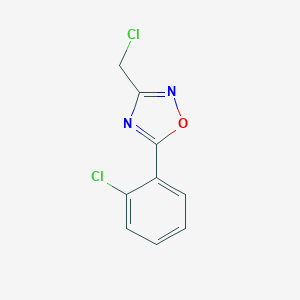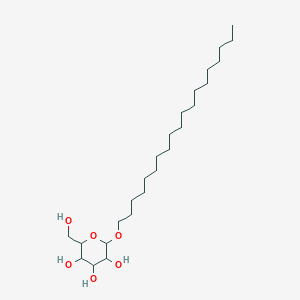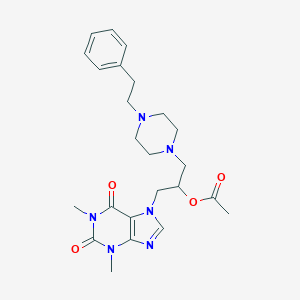
Theophylline, 7-(2-acetoxy-3-(4-phenethyl-1-piperazinyl)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Theophylline, 7-(2-acetoxy-3-(4-phenethyl-1-piperazinyl)propyl)-, is a chemical compound that has been extensively researched for its biochemical and physiological effects. It is a member of the xanthine family of compounds and has been used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). In
Mechanism Of Action
Theophylline works by inhibiting the enzyme phosphodiesterase, which leads to an increase in cyclic AMP (cAMP) levels. This increase in cAMP levels leads to relaxation of smooth muscle in the airways, which results in bronchodilation. Theophylline also has anti-inflammatory effects, which may contribute to its therapeutic effects in respiratory diseases.
Biochemical And Physiological Effects
Theophylline has a number of biochemical and physiological effects. It can increase heart rate and blood pressure, and can also cause diuresis. Theophylline can also stimulate the central nervous system, leading to increased alertness and wakefulness. In addition, Theophylline has been shown to have antioxidant effects, which may contribute to its protective effects against heart disease.
Advantages And Limitations For Lab Experiments
Theophylline has a number of advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, which makes it useful for studying the effects of phosphodiesterase inhibition. Theophylline is also relatively inexpensive and readily available. However, Theophylline has some limitations for use in lab experiments. It has a narrow therapeutic window, which means that it can be toxic at high doses. In addition, Theophylline has a short half-life, which can make it difficult to maintain a consistent level of drug exposure over time.
Future Directions
There are a number of future directions for research on Theophylline. One area of interest is the potential use of Theophylline in the treatment of other diseases, such as Parkinson's disease and Alzheimer's disease. Theophylline has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine whether these effects translate to humans. Another area of interest is the development of new compounds that are based on the structure of Theophylline but have improved pharmacokinetic properties. These compounds could have improved therapeutic efficacy and reduced toxicity compared to Theophylline itself. Finally, further research is needed to fully understand the biochemical and physiological effects of Theophylline, particularly with respect to its effects on the cardiovascular system and its antioxidant properties.
Conclusion:
Theophylline is a well-studied compound that has been used in the treatment of respiratory diseases for many years. It has a known mechanism of action and a number of biochemical and physiological effects. Theophylline has advantages and limitations for use in lab experiments, and there are a number of future directions for research on this compound. Overall, Theophylline is an important compound that has contributed to our understanding of the biology of respiratory diseases and has the potential to be used in the treatment of other diseases in the future.
Synthesis Methods
Theophylline can be synthesized by the reaction of ethylenediamine with acetic anhydride to form 1,3-diacetylethylenediamine. This compound is then reacted with 4-phenethyl-1-piperazine to form 7-(2-acetoxy-3-(4-phenethyl-1-piperazinyl)propyl)-theophylline. The reaction is carried out in the presence of a catalyst such as sodium acetate or sodium hydroxide.
Scientific Research Applications
Theophylline has been extensively researched for its therapeutic effects in respiratory diseases. It has been shown to have bronchodilator effects and can improve lung function in patients with asthma and Theophylline, 7-(2-acetoxy-3-(4-phenethyl-1-piperazinyl)propyl)-. Theophylline has also been studied for its effects on the cardiovascular system, with some studies suggesting that it may have a protective effect against heart disease.
properties
CAS RN |
19977-18-5 |
|---|---|
Product Name |
Theophylline, 7-(2-acetoxy-3-(4-phenethyl-1-piperazinyl)propyl)- |
Molecular Formula |
C24H32N6O4 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
[1-(1,3-dimethyl-2,6-dioxopurin-7-yl)-3-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl] acetate |
InChI |
InChI=1S/C24H32N6O4/c1-18(31)34-20(16-30-17-25-22-21(30)23(32)27(3)24(33)26(22)2)15-29-13-11-28(12-14-29)10-9-19-7-5-4-6-8-19/h4-8,17,20H,9-16H2,1-3H3 |
InChI Key |
GAAJEMZXRGGKTC-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(CN1CCN(CC1)CCC2=CC=CC=C2)CN3C=NC4=C3C(=O)N(C(=O)N4C)C |
Canonical SMILES |
CC(=O)OC(CN1CCN(CC1)CCC2=CC=CC=C2)CN3C=NC4=C3C(=O)N(C(=O)N4C)C |
synonyms |
7-[2-Acetoxy-3-(4-phenethyl-1-piperazinyl)propyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







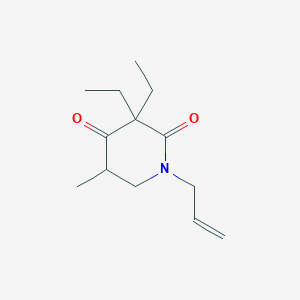
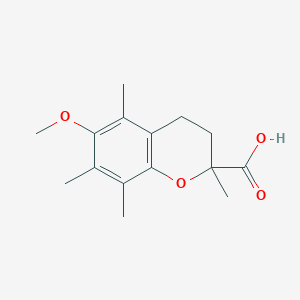
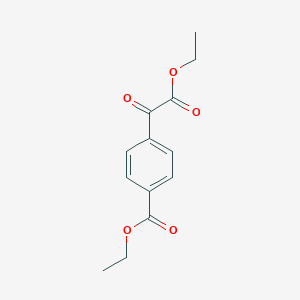
![2-Methylfuro[2,3-b]pyridin-3(2H)-one](/img/structure/B8850.png)
